4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile
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Overview
Description
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile is a compound that belongs to the class of imidazo[1,2-b]pyridazinesKinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated .
Preparation Methods
The synthesis of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile typically involves multiple steps. One common synthetic route includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclohexylamino group and the benzonitrile moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile moiety, using reagents like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving kinase inhibition, which is crucial for understanding cell signaling pathways.
Medicine: Its potential as a therapeutic agent for treating cancers, particularly multiple myeloma, has been explored.
Industry: It can be used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile involves the inhibition of specific kinases. It binds to the hinge region of kinases, thereby inhibiting their activity. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis. The compound has shown high selectivity and potency in inhibiting TAK1, making it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as:
4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile: This compound also exhibits kinase inhibition but with different selectivity and potency.
Imidazo[1,2-a]pyridines: These compounds have similar structures but differ in their biological activities and applications.
Pyridazine and pyridazinone derivatives: These compounds are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
Molecular Formula |
C19H19N5 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H19N5/c20-12-14-6-8-15(9-7-14)17-13-21-19-11-10-18(23-24(17)19)22-16-4-2-1-3-5-16/h6-11,13,16H,1-5H2,(H,22,23) |
InChI Key |
DJWHAISGEPYECC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC=C(C=C4)C#N)C=C2 |
Origin of Product |
United States |
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